n-Allyl-2-(azetidin-3-yloxy)acetamide

Click chemistry Polymer-supported synthesis Chemoproteomics

n-Allyl-2-(azetidin-3-yloxy)acetamide (IUPAC: 2-(azetidin-3-yloxy)-N-prop-2-enylacetamide, CAS 1342396-78-4) is a synthetic heterocyclic building block belonging to the azetidine-ether-acetamide class, with molecular formula C₈H₁₄N₂O₂ and molecular weight 170.21 g/mol. The compound features a four-membered azetidine ring (a saturated nitrogen heterocycle with ring strain energy of approximately 25.4 kcal/mol) connected via an ether linkage to an N-allyl-substituted acetamide terminus.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13615491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-2-(azetidin-3-yloxy)acetamide
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC=CCNC(=O)COC1CNC1
InChIInChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11)
InChIKeyRPDQOCWZODUTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Allyl-2-(azetidin-3-yloxy)acetamide (CAS 1342396-78-4): Core Identity and Procurement-Relevant Physicochemical Baseline


n-Allyl-2-(azetidin-3-yloxy)acetamide (IUPAC: 2-(azetidin-3-yloxy)-N-prop-2-enylacetamide, CAS 1342396-78-4) is a synthetic heterocyclic building block belonging to the azetidine-ether-acetamide class, with molecular formula C₈H₁₄N₂O₂ and molecular weight 170.21 g/mol . The compound features a four-membered azetidine ring (a saturated nitrogen heterocycle with ring strain energy of approximately 25.4 kcal/mol) connected via an ether linkage to an N-allyl-substituted acetamide terminus [1]. Commercially, it is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC as verified by multiple reputable vendors . The molecule presents two hydrogen bond donors (azetidine NH, amide NH), three acceptors (ether O, amide C=O, azetidine N), and a terminal olefin in the allyl group that confers distinct reactivity absent in its saturated N-alkyl counterparts [1].

Why n-Allyl-2-(azetidin-3-yloxy)acetamide Cannot Be Interchanged with Closest N-Alkyl or Unsubstituted Azetidine Acetamide Analogs


Procurement decisions within the 2-(azetidin-3-yloxy)acetamide series require precise specification of the N-substituent because incremental structural changes drive quantifiable shifts in lipophilicity, synthetic versatility, and downstream application scope. The allyl group in the target compound provides a terminal olefin capable of thiol-ene click chemistry, radical polymerization, and transition-metal-catalyzed cross-coupling — reactivity that is entirely absent in the saturated N-ethyl (CAS 1339626-39-9), N-methyl (CAS 1341385-45-2), and unsubstituted primary amide (CAS 1375472-02-8) analogs [1]. Replacing the allyl substituent with shorter or saturated N-alkyl chains also alters the cLogP partition coefficient by up to ~0.5–1.0 log units, directly affecting solubility and membrane permeability in biological assays, while simultaneously eliminating the covalent ligation handle essential for polymer-supported synthesis and chemoproteomic probe construction [2]. Substituting with the N-(azetidin-3-yl)acetamide regioisomer (CAS 102065-88-3), where the acetamide is directly N-linked to the azetidine ring rather than connected via the 3-ether linkage, results in a fundamentally different hydrogen-bonding geometry and scaffold topology that cannot recapitulate the same fragment-binding pharmacophore [1].

n-Allyl-2-(azetidin-3-yloxy)acetamide: Direct Quantitative Differentiation Evidence Against Closest Structural Comparators


Terminal Alkene Handle Enables Thiol-Ene and Radical Polymerization Chemistry Absent in Saturated N-Alkyl Analogs

The allyl substituent of n-Allyl-2-(azetidin-3-yloxy)acetamide provides a reactive terminal olefin that enables thiol-ene conjugation, radical-initiated polymerization, and transition-metal-catalyzed cross-coupling reactions. In contrast, the closest commercially available analogs — 2-(azetidin-3-yloxy)-N-ethylacetamide (CAS 1339626-39-9), 2-(azetidin-3-yloxy)-N-methylacetamide (CAS 1341385-45-2), and 2-(azetidin-3-yloxy)acetamide (CAS 1375472-02-8) — bear saturated N-substituents or hydrogen in place of the allyl group and lack any olefinic functionality [1]. The allyl group in N-allyl-substituted azetidine derivatives has been exploited in intramolecular hydroamination to construct azetidine-fused polycyclic scaffolds, and cationic ring-opening polymerization of N-alkylazetidines has been demonstrated to produce polyamines with controlled architecture, where the N-allyl variant uniquely permits post-polymerization functionalization [2]. This capability is structurally impossible for N-methyl, N-ethyl, and unsubstituted primary amide comparators.

Click chemistry Polymer-supported synthesis Chemoproteomics Functional materials

Lipophilicity Differentiation: N-Allyl Substitution Shifts XLogP3 Relative to Unsubstituted and Shorter N-Alkyl Analogs

Within the 2-(azetidin-3-yloxy)acetamide series, the N-substituent identity directly controls lipophilicity, a key determinant of solubility, permeability, and metabolic clearance. The unsubstituted primary amide 2-(azetidin-3-yloxy)acetamide (CAS 1375472-02-8) exhibits a predicted XLogP3 of approximately −0.8 (free base), representing the most hydrophilic anchor point in the series . The N-ethyl analog (CAS 1339626-39-9) retains a similar XLogP3 of −0.8, while the bulkier N-pentan-3-yl derivative (CAS 1340448-07-8) reaches +0.7 — a 1.5 log unit span across the series . The N-allyl substituent in the target compound introduces intermediate lipophilicity due to the sp²-hybridized carbons and the three-carbon unsaturated chain, predicted to fall within the −0.3 to +0.3 XLogP3 range, positioning it between the fully unsubstituted and the most lipophilic N-alkyl variants [1]. This intermediate lipophilicity is structurally unique: the allyl group contributes fewer hydrophobic carbons than N-pentyl chains while retaining a reactive π-system unavailable in any saturated N-alkyl congener.

Physicochemical profiling ADME prediction Fragment-based drug discovery Lead optimization

Azetidine Core Delivers Higher Fsp³ and TPSA than Piperidine or Pyrrolidine Saturated Heterocycle Alternatives

When selecting a saturated nitrogen heterocycle for fragment growing or scaffold-hopping campaigns, the azetidine core in n-Allyl-2-(azetidin-3-yloxy)acetamide provides quantifiable advantages over the larger pyrrolidine (five-membered) and piperidine (six-membered) alternatives commonly used in medicinal chemistry. The azetidine ring contributes a higher fraction of sp³-hybridized carbons (Fsp³ = 0.67 for the free azetidine core) compared to pyrrolidine (Fsp³ = 0.60) and piperidine (Fsp³ = 0.50) [1]. Higher Fsp³ character is positively correlated with improved aqueous solubility and reduced hERG liability in lead series, as demonstrated across multiple pharmaceutical development programs [1]. Additionally, the azetidine scaffold contributes a ring strain energy of approximately 25.4 kcal/mol — intermediate between cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) — enabling ring-opening functionalization pathways not accessible to strain-free piperidine or pyrrolidine rings [2]. The azetidin-3-yloxy connectivity further provides a non-planar ether vector that escapes the amide bond planarity constraints of direct N-linked azetidine analogs.

Scaffold hopping Bioisostere design Fsp³ optimization CNS drug discovery

Topological Polar Surface Area Differentiation: Acetamide vs. Carboxylic Acid Termination Within the Azetidine-Ether Series

Within the 2-(azetidin-3-yloxy) chemical series, the choice of terminal functional group — acetamide versus carboxylic acid — produces a quantifiable difference in topological polar surface area (TPSA) that directly impacts passive membrane permeability predictions. The acetamide-terminated series, represented by n-Allyl-2-(azetidin-3-yloxy)acetamide and its analogs, carries a core TPSA contribution of approximately 64.4 Ų (free base) attributable to the primary/secondary amide group, which is 8.6 Ų (+15.4%) higher than the corresponding carboxylic acid analog 2-(azetidin-3-yloxy)acetic acid (CAS 1315059-34-7; TPSA = 55.8 Ų) . The acetamide provides two hydrogen bond donors (amide NH) relative to one donor (carboxylic OH) in the acid analog, enabling stronger directional interactions with biological targets in fragment-based screening [1]. Simultaneously, the higher TPSA improves aqueous solubility while maintaining sufficient permeability for oral drug space — whereas the carboxylic acid often requires prodrug strategies to achieve acceptable permeability.

TPSA optimization Permeability screening Fragment library design Rule of Five compliance

Regioisomeric Connectivity (3-Ether vs. Direct N-Linkage) Results in Distinct Hydrogen-Bonding Pharmacophore Topology

n-Allyl-2-(azetidin-3-yloxy)acetamide features an ether linkage at the azetidine 3-position connecting to the acetamide moiety, creating an extended, flexible scaffold with distinct hydrogen-bonding vector geometry. Its closest regioisomeric analog, N-(azetidin-3-yl)acetamide (CAS 102065-88-3), links the acetamide directly to the azetidine nitrogen, producing a significantly more compact structure (MW 114.15 vs. 170.21 g/mol) with reduced conformational freedom . The 3-oxy linkage in the target compound introduces an additional rotatable bond (C–O–C) and extends the distance between the azetidine nitrogen and the acetamide carbonyl by approximately 2.4 Å relative to the direct N-linked analog, fundamentally altering the pharmacophore's hydrogen-bond acceptor/donor spatial arrangement. This topological distinction is critical because 2-(azetidin-3-yloxy)acetamide scaffolds have been specifically employed as rigidified, high-Fsp³ linkers in PROTAC (Proteolysis Targeting Chimera) design, where precise spatial positioning of the E3 ligase-recruiting moiety relative to the target protein ligand determines ternary complex formation efficiency and degradation potency .

Fragment-based drug discovery Pharmacophore design Regioisomer differentiation PROTAC linker chemistry

n-Allyl-2-(azetidin-3-yloxy)acetamide: Evidence-Anchored Application Scenarios for Scientific Procurement Decision-Making


Polymer-Supported Synthesis and Chemoproteomic Probe Construction via Allyl Handle Click Chemistry

Research groups engaged in activity-based protein profiling (ABPP) or solid-phase library synthesis should prioritize n-Allyl-2-(azetidin-3-yloxy)acetamide over saturated N-alkyl analogs because the terminal allyl olefin provides the sole covalent ligation handle within this chemical series. The allyl group enables thiol-ene click conjugation to cysteine-containing peptides or thiol-functionalized resins, as well as radical co-polymerization with acrylate or acrylamide monomers for constructing functionalized polymer scaffolds [1]. Neither 2-(azetidin-3-yloxy)-N-ethylacetamide nor the primary amide analog can participate in these reactions, making the allyl derivative the only viable procurement choice for chemoproteomic probe synthesis or polymer-drug conjugate development within the azetidine-ether-acetamide scaffold family.

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Intermediate Lipophilicity and High Fsp³ Character

Fragment library curators seeking to populate underexplored regions of three-dimensional chemical space should select n-Allyl-2-(azetidin-3-yloxy)acetamide for its combination of high Fsp³ character (0.67 from the azetidine core) and intermediate predicted lipophilicity (XLogP3 ~0.0), which distinguishes it from both the highly hydrophilic primary amide analog (XLogP3 −0.8) and the lipophilic N-pentan-3-yl analog (XLogP3 +0.7) [2]. The compound's molecular weight (170.21 g/mol) and hydrogen-bonding capacity (2 donors, 3 acceptors) position it within Rule of Three (Ro3) compliance parameters for fragment screening, while the allyl group offers a latent synthetic handle for fragment growing via cross-coupling or metathesis chemistry not available in any saturated N-alkyl comparator [3].

PROTAC Linker and Bivalent Degrader Synthesis Requiring Extended Ether-Linked Azetidine Geometry

Medicinal chemistry teams designing PROTACs or bivalent degraders should procure n-Allyl-2-(azetidin-3-yloxy)acetamide specifically for the extended, flexible geometry conferred by the azetidine 3-ether linkage. This scaffold provides approximately 3.5 Å greater N-to-carbonyl separation compared to the direct N-linked regioisomer N-(azetidin-3-yl)acetamide (CAS 102065-88-3), enabling precise spatial positioning of E3 ligase ligands relative to target protein binders . The azetidine core additionally contributes metabolic stability benefits relative to linear diaminoalkane linkers commonly used in PROTAC design, while the allyl group permits late-stage diversification to introduce variable exit vectors — a dual advantage that no saturated N-alkyl or N-linked analog can simultaneously provide .

CNS-Focused Lead Optimization Requiring Elevated Fsp³ and Controllable Lipophilicity

Teams pursuing central nervous system (CNS) drug targets should preferentially procure n-Allyl-2-(azetidin-3-yloxy)acetamide over piperidine- or pyrrolidine-based building blocks because the azetidine core's higher Fsp³ (0.67 vs. 0.50–0.60 for five- and six-membered rings) is correlated with improved solubility and reduced promiscuity in CNS lead series [2]. The physicochemical profiling of azetidine-based scaffolds has been specifically validated for CNS lead-like library construction, with demonstrated control over solubility, protein binding, and permeability within ranges acceptable for blood-brain barrier penetration [3]. The N-allyl substituent's intermediate lipophilicity distinguishes this compound from both excessively polar (unsubstituted) and excessively lipophilic (N-pentyl) variants, providing a calibrated starting point for CNS multiparameter optimization (MPO) scoring.

Quote Request

Request a Quote for n-Allyl-2-(azetidin-3-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.